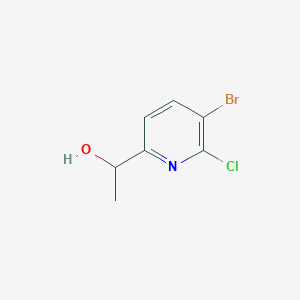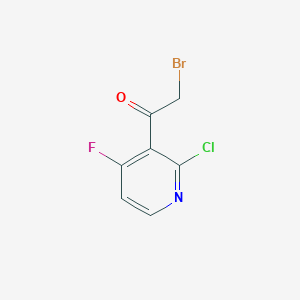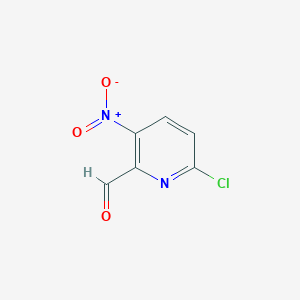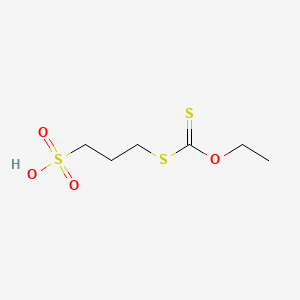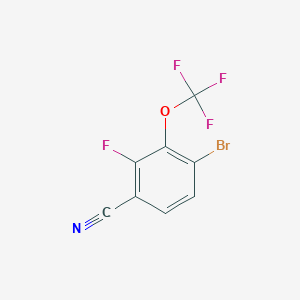
4-Bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H2BrF4NO. This compound is part of the benzonitrile family, characterized by the presence of a nitrile group (-CN) attached to a benzene ring. The compound is notable for its trifluoromethoxy group (-OCF3), which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile typically involves multiple steps starting from commercially available precursors. One common method involves the bromination of 2-fluoro-3-(trifluoromethoxy)benzonitrile using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety, often incorporating advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-methoxy-2-fluoro-3-(trifluoromethoxy)benzonitrile .
Aplicaciones Científicas De Investigación
4-Bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile is primarily based on its ability to interact with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an enzyme inhibitor or receptor modulator, where it can bind to active sites and alter the function of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3-(trifluoromethoxy)benzonitrile
- 4-Bromo-2-fluorobenzonitrile
- 3-(Trifluoromethyl)benzonitrile
Uniqueness
4-Bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile is unique due to the presence of both bromine and fluorine atoms, along with the trifluoromethoxy group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules. Its unique structure also contributes to its diverse range of applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C8H2BrF4NO |
|---|---|
Peso molecular |
284.00 g/mol |
Nombre IUPAC |
4-bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C8H2BrF4NO/c9-5-2-1-4(3-14)6(10)7(5)15-8(11,12)13/h1-2H |
Clave InChI |
GRWSAFPBMLDAPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C#N)F)OC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12971518.png)

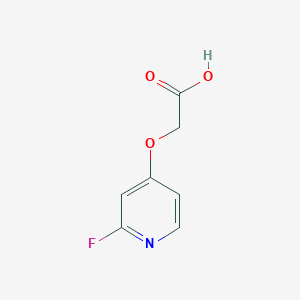
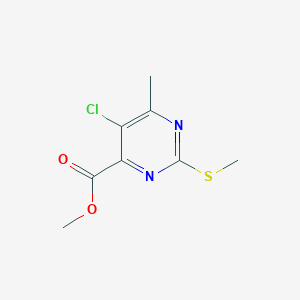
![4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12971543.png)
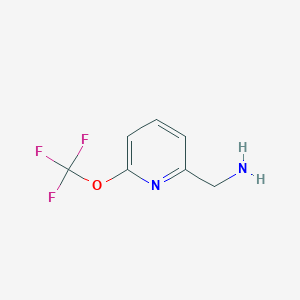

![4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12971559.png)

